molecular formula C20H12O2 B1671815 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione CAS No. 3519-82-2

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

Cat. No.: B1671815
CAS No.: 3519-82-2
M. Wt: 284.3 g/mol
InChI Key: GCHPUOHXXCNSQL-UHFFFAOYSA-N
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Description

This compound is composed of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core . Its distinctive structure makes it an interesting subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic dehydrocyclization of 3-methyl-4-dimethylphenylsilylpyridine and 3-methyl-4-methyldiphenylsilylpyridine, which are obtained from β-picoline and dimethylphenylchlorosilane or methyldiphenylchlorosilane, respectively . The reaction is carried out in the presence of a suitable catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroquinones and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-9,10-diboraanthracene
  • 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide
  • 9,10-Dihydro-9-sila-3-azaanthracene

Uniqueness

Compared to similar compounds, 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione stands out due to its unique paddlewheel structure and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUOHXXCNSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282457
Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3519-82-2
Record name 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3519-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25996
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003519822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 2
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 3
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 4
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 5
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 6
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Customer
Q & A

Q1: What is the primary target of INCA-6 and how does it interact with this target?

A1: INCA-6 specifically targets the interaction between calcineurin and NFAT (Nuclear Factor of Activated T-cells). [, ] It disrupts the binding of NFAT to calcineurin, preventing its dephosphorylation and subsequent translocation to the nucleus. []

Q2: What are the downstream consequences of INCA-6 inhibiting the calcineurin/NFAT pathway?

A2: Inhibition of the calcineurin/NFAT pathway by INCA-6 leads to the downregulation of NFAT-dependent gene expression. This includes genes involved in various cellular processes, such as inflammation, cell proliferation, apoptosis, and angiogenesis. [, , , ]

Q3: What is the molecular formula and weight of INCA-6?

A3: The molecular formula of INCA-6 is C20H12O2, and its molecular weight is 284.31 g/mol.

Q4: Has research investigated the structure-activity relationship (SAR) of INCA-6 and its analogues?

A4: While the provided abstracts don't delve into specific SAR studies for INCA-6, they highlight its structural similarity to other NFAT inhibitors. Understanding how modifications to the INCA-6 scaffold affect its potency and selectivity would be crucial for developing more effective and targeted inhibitors. [, ]

Q5: In which disease models has INCA-6 demonstrated efficacy in pre-clinical studies?

A5: Pre-clinical studies have shown promising results using INCA-6 in various disease models:

  • Diabetic Retinopathy: INCA-6 reduced retinal vascular leakage and inflammation in a streptozocin-induced mouse model of diabetic retinopathy. [] It also inhibited retinal neovascularization in a rat model of oxygen-induced retinopathy. []
  • Glucocorticoid Resistance in Asthma: INCA-6, along with other compounds, showed potential for repurposing to treat glucocorticoid resistance in asthma by potentiating the anti-inflammatory effect of dexamethasone. []
  • B-cell Malignancies: INCA-6 demonstrated growth-inhibitory effects in patient-derived xenograft models of B-cell acute lymphoblastic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. []
  • Atopic Dermatitis: INCA-6 exhibited anti-atopic effects in a 2,4-dinitrochlorobenzene-induced mouse model, suggesting potential for treating atopic dermatitis. []
  • Cholestasis: INCA-6 suppressed bile acid-induced expression of inflammatory cytokines in mouse hepatocytes and showed potential for reducing cholestatic liver injury. []
  • Osteocyte Apoptosis: INCA-6 inhibited the nuclear translocation of NFATc1 in osteocytes and suppressed osteocyte apoptosis induced by compressive force in mouse parietal bones. []

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